molecular formula C11H8ClNO2 B1307070 2-Chloro-4-pyrrol-1-yl-benzoic acid CAS No. 232275-65-9

2-Chloro-4-pyrrol-1-yl-benzoic acid

Cat. No. B1307070
M. Wt: 221.64 g/mol
InChI Key: WXGHISMCEZMVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-4-pyrrol-1-yl-benzoic acid” is a chemical compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-pyrrol-1-yl-benzoic acid” is represented by the formula C11H8ClNO2 .


Physical And Chemical Properties Analysis

“2-Chloro-4-pyrrol-1-yl-benzoic acid” is a solid at room temperature. It has a predicted melting point of 132.63°C and a predicted boiling point of 381.7°C at 760 mmHg. The predicted density is 1.3 g/cm^3 .

Scientific Research Applications

Fluorescent Zinc(II) Sensors

The chemical has been utilized in the development of fluorescent Zn(II) sensors within the Zinpyr family. Such sensors, specifically ZP9 and ZP10, are designed with an aniline-based ligand functionalized with a pyridyl-amine-pyrrole group. These compounds demonstrate midrange affinity for Zn(II), showcasing significant fluorescence enhancement upon Zn(II) addition and improved selectivity for Zn(II) over other ions. They are highlighted for their biological imaging applications, as confirmed through confocal microscopy studies indicating their cell permeability and responsiveness to Zn(II) in vivo (Nolan et al., 2006).

Electrochemical Applications

Research on 4-(pyrrole-1-yl) benzoic acid (PyBA) explores its ability to form ultra-thin organic films on solid electrode surfaces. These films can immobilize Ni 2+ ions to subsequently form a robust nickel hexacyanoferrate (NiHCF) layer. The controlled formation of these films supports the development of hybrid conducting polymer stabilized NiHCF films, characterized by good stability and high dynamics of charge transport. This methodology has potential applications in the creation of advanced electrochemical coatings and devices (Makowski et al., 2007).

Antimicrobial and Antitubercular Agents

A novel class of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived compounds have been synthesized and evaluated for their antimicrobial and antitubercular activities. Preliminary in vitro studies showed that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antitubercular activity against Mycobacterium tuberculosis H37Rv strain. These findings indicate the potential of these compounds as therapeutic agents in treating bacterial and tuberculosis infections (Joshi et al., 2008).

Safety And Hazards

While specific safety and hazard information for “2-Chloro-4-pyrrol-1-yl-benzoic acid” is not available, it’s important to handle all chemical compounds with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

2-chloro-4-pyrrol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGHISMCEZMVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-pyrrol-1-yl-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.